3,8-Dimethylquinoxalin-2-ol
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Overview
Description
3,8-Dimethylquinoxalin-2-ol is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry . The compound features a quinoxaline ring system substituted with two methyl groups at positions 3 and 8, and a hydroxyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethylquinoxalin-2-ol typically involves the condensation of o-phenylenediamine with 2,3-butanedione under acidic conditions . The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring. The hydroxyl group is introduced via subsequent oxidation or hydrolysis reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 3,8-Dimethylquinoxalin-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Formation of 3,8-dimethylquinoxalin-2-one.
Reduction: Formation of 3,8-dimethyltetrahydroquinoxaline.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
3,8-Dimethylquinoxalin-2-ol has a wide range of applications in scientific research:
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,8-Dimethylquinoxalin-2-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, lacking the methyl and hydroxyl substitutions.
2,3-Dimethylquinoxaline: Similar structure but lacks the hydroxyl group at position 2.
3,6-Dimethylquinoxalin-2-ol: Similar structure but with methyl groups at positions 3 and 6 instead of 3 and 8.
Uniqueness: 3,8-Dimethylquinoxalin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at position 2 enhances its reactivity and potential for forming hydrogen bonds, influencing its interactions with biological targets .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,8-dimethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)12-10(13)7(2)11-8/h3-5H,1-2H3,(H,12,13) |
InChI Key |
PRTGYYNMRJBFRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C(=O)N2)C |
Origin of Product |
United States |
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